molecular formula C9H11NO7S B126140 (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate CAS No. 918822-70-5

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate

Cat. No.: B126140
CAS No.: 918822-70-5
M. Wt: 277.25 g/mol
InChI Key: SJPUQNFPDYCHBX-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate: is a chemical compound with the molecular formula C₉H₁₁NO₇S and a molecular weight of 277.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and an ethenylsulfonyl group. It is used in various scientific research applications due to its reactivity and functional groups.

Biochemical Analysis

Biochemical Properties

Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester plays a significant role in biochemical reactions, particularly in the reversible linking of amines to thiol-modified DNA . This compound interacts with various enzymes and proteins, facilitating the formation of stable yet reversible bonds. The interactions primarily involve the formation of covalent bonds between the amine groups of proteins or enzymes and the thiol groups of modified DNA. This reversible linking is crucial for studying protein-DNA interactions and other biochemical processes.

Molecular Mechanism

At the molecular level, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester exerts its effects through specific binding interactions with biomolecules. The compound forms covalent bonds with amine groups on proteins and enzymes, facilitating reversible linking with thiol-modified DNA . This interaction can lead to enzyme inhibition or activation, depending on the specific context and target molecules. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, particularly in the context of reversible linking and protein-DNA interactions.

Dosage Effects in Animal Models

The effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively facilitates reversible linking without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic processes . Threshold effects have been noted, where the compound’s activity significantly changes beyond a certain dosage, highlighting the importance of precise dosage control in experimental settings.

Metabolic Pathways

Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in reversible linking involves interactions with enzymes that catalyze the formation and cleavage of covalent bonds between amine and thiol groups . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with target biomolecules effectively.

Subcellular Localization

The subcellular localization of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, facilitating its role in reversible linking and other biochemical processes. The compound’s activity can be influenced by its localization, as it needs to be in proximity to target biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate typically involves the reaction of 2,5-dioxo-1-pyrrolidinyl with 2-(ethenylsulfonyl)ethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows it to act as a versatile intermediate in the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules in various assays .

Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and material science .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPUQNFPDYCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582508
Record name 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918822-70-5
Record name 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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